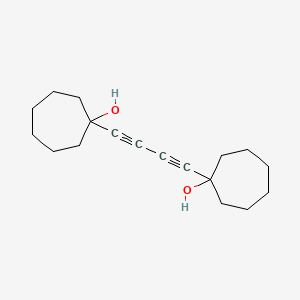
1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-8-(2-pyridinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and pyridine derivatives.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the purine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine or pyridine compounds.
Scientific Research Applications
1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
1,3,7-TRIMETHYL-8-(2-PYRIDYLOXY)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other purine derivatives.
Properties
Molecular Formula |
C13H13N5O3 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-pyridin-2-yloxypurine-2,6-dione |
InChI |
InChI=1S/C13H13N5O3/c1-16-9-10(17(2)13(20)18(3)11(9)19)15-12(16)21-8-6-4-5-7-14-8/h4-7H,1-3H3 |
InChI Key |
CADFKCJQFVUSKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=N3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11062781.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11062793.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11062808.png)
![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)

![6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
![8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11062850.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062853.png)
![ethyl 4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11062860.png)
